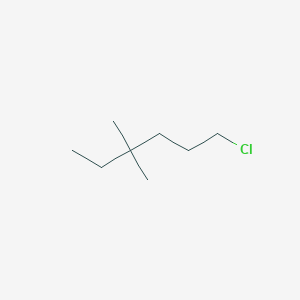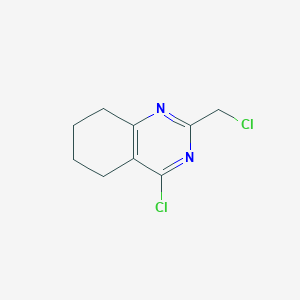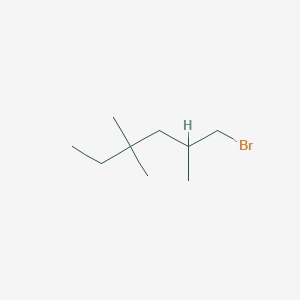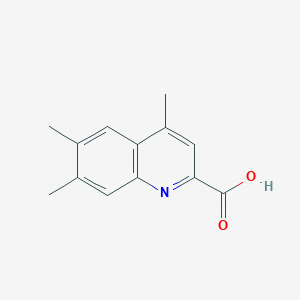
1-Chloro-4,4-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,4-dimethylhexane is an organic compound belonging to the class of haloalkanes It is characterized by a hexane backbone with a chlorine atom attached to the first carbon and two methyl groups attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-dimethylhexane can be synthesized through several methods. One common approach involves the chlorination of 4,4-dimethylhexane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine radicals replace a hydrogen atom on the hexane backbone with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized chlorination reagents such as Vilsmeier salt, which offers higher selectivity and yield compared to traditional methods . This method avoids the formation of isomers and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4,4-dimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms) where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and ammonia can be used under appropriate conditions to replace the chlorine atom with hydroxyl, cyano, or amino groups, respectively.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 4,4-dimethylhexanol, 4,4-dimethylhexanenitrile, and 4,4-dimethylhexylamine can be formed.
Elimination Products: Alkenes such as 4,4-dimethylhex-1-ene can be produced through elimination reactions.
Scientific Research Applications
1-Chloro-4,4-dimethylhexane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds through substitution and elimination reactions.
Biology: It can be used in studies involving the effects of haloalkanes on biological systems.
Medicine: Research into its potential use as an intermediate in the synthesis of pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-chloro-4,4-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in S_N1 reactions or a direct nucleophilic attack in S_N2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state.
Comparison with Similar Compounds
1-Chloro-3,4-dimethylhexane: Similar structure but with the chlorine atom on the third carbon.
1-Chloro-4-methylhexane: Contains one methyl group on the fourth carbon instead of two.
Uniqueness: 1-Chloro-4,4-dimethylhexane is unique due to the presence of two methyl groups on the fourth carbon, which influences its reactivity and steric properties. This structural feature can affect the compound’s behavior in substitution and elimination reactions compared to its analogs.
Properties
Molecular Formula |
C8H17Cl |
|---|---|
Molecular Weight |
148.67 g/mol |
IUPAC Name |
1-chloro-4,4-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-8(2,3)6-5-7-9/h4-7H2,1-3H3 |
InChI Key |
XISJMBSZRDCOTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)

![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)
![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)



![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)


